![molecular formula C7H6S2 B13036377 2-Methylthieno[2,3-b]thiophene](/img/structure/B13036377.png)
2-Methylthieno[2,3-b]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylthieno[2,3-b]thiophene is a heterocyclic compound that belongs to the thiophene family. It consists of a thiophene ring fused with another thiophene ring, with a methyl group attached to the second carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylthieno[2,3-b]thiophene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation reaction of sulfur with an α-methylene carbonyl compound and an α-cyano ester can yield thiophene derivatives . Another method involves the Paal-Knorr reaction, where 1,4-dicarbonyl compounds are condensed with phosphorus pentasulfide (P4S10) to form thiophene rings .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylthieno[2,3-b]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Applications De Recherche Scientifique
2-Methylthieno[2,3-b]thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic devices
Mécanisme D'action
The mechanism of action of 2-Methylthieno[2,3-b]thiophene involves its interaction with specific molecular targets and pathways. For instance, its electronic properties allow it to participate in charge transfer processes, making it useful in electronic applications. In biological systems, it may interact with cellular components to exert antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylthiophene: A simpler thiophene derivative with a single thiophene ring and a methyl group.
Thieno[3,2-b]thiophene: Another fused thiophene compound with different ring fusion positions.
2-Methylthieno[3,2-b]thiophene: A structural isomer with the methyl group attached to a different position on the thiophene ring
Uniqueness
2-Methylthieno[2,3-b]thiophene is unique due to its specific ring fusion and methyl substitution pattern, which confer distinct electronic properties and reactivity. These characteristics make it particularly valuable for applications in organic electronics and materials science .
Propriétés
Formule moléculaire |
C7H6S2 |
|---|---|
Poids moléculaire |
154.3 g/mol |
Nom IUPAC |
5-methylthieno[2,3-b]thiophene |
InChI |
InChI=1S/C7H6S2/c1-5-4-6-2-3-8-7(6)9-5/h2-4H,1H3 |
Clé InChI |
CKDAPMQEHBEIBW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(S1)SC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


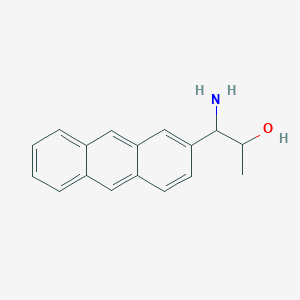


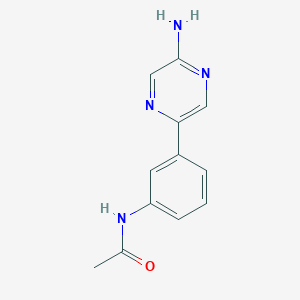
![Tert-butyl 3-(trifluoromethylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B13036323.png)
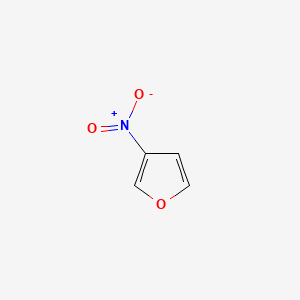
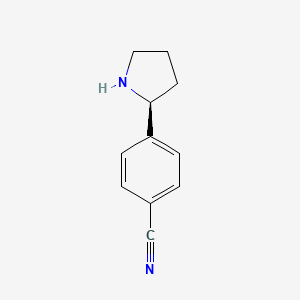
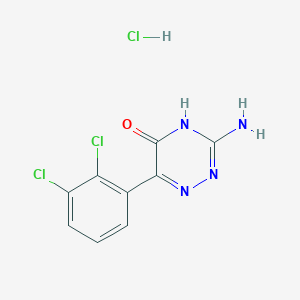



![(1S,2S)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13036399.png)


